2,7-Dibromoxanthone
Overview
Description
“2,7-Dibromoxanthone” is a compound with the molecular formula C13H6Br2O2 . It is also known by other names such as 2,7-dibromo-9H-xanthen-9-one .
Molecular Structure Analysis
The molecular structure of 2,7-Dibromoxanthone consists of a dibenzo-γ-pyrone framework . The InChI string for the compound is InChI=1S/C13H6Br2O2/c14-7-1-3-11-9 (5-7)13 (16)10-6-8 (15)2-4-12 (10)17-11/h1-6H .
Physical And Chemical Properties Analysis
The molecular weight of 2,7-Dibromoxanthone is 353.99 g/mol . It has a computed XLogP3 value of 5 . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 353.87141 g/mol and the monoisotopic mass is 351.87345 g/mol . The topological polar surface area is 26.3 Ų .
Scientific Research Applications
Antimalarial Activities
2,7-Dibromoxanthone and its derivatives have been explored for their potential in antimalarial activities. Research conducted by Amanatie et al. (2018) focused on synthesizing 2,7-di-hydroxyxanthone compounds from xanthone to evaluate their antiplasmodial activities against the Falciparum strain of 3D7. The study highlighted the compound's effectiveness in inhibiting plasmodium falciparum with an IC50 value of 0.31 μg/mL, demonstrating significant potential in antimalarial drug development (Amanatie, Jumina, Mustofa, & Hanafi, 2018).
Neurotrophic Factors Stimulation
Research on 1,3,7-Trihydroxyxanthone, a compound related to 2,7-Dibromoxanthone, showed promising results in the field of neuropsychiatric treatment. Yang et al. (2018) discovered that this compound could significantly stimulate the expression of neurotrophic factors like NGF and BDNF in rat astrocyte primary cultures. This effect was mediated through cAMP- and ERK-dependent pathways, suggesting potential applications in treating psychiatric disorders (Yang, Xu, Zhao, Gu, & Wang, 2018).
Antioxidation and Vasodilatation Activities
Lin et al. (2005) researched the roots of Polygala caudata, which contain various xanthones, including 2,7-dihydroxy-1-methoxyxanthone. Their study revealed that these compounds have antioxidation activity, scavenging reactive oxygen species, and vasodilatation effects, relaxing contractions in rat thoracic aorta rings. Such properties indicate potential applications in cardiovascular and oxidative stress-related conditions (Lin, Huang, Chen, Yang, Chen, Yang, & Xiao, 2005).
properties
IUPAC Name |
2,7-dibromoxanthen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOPYZBRENDMPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromoxanthone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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